2,6-Dimethoxyquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

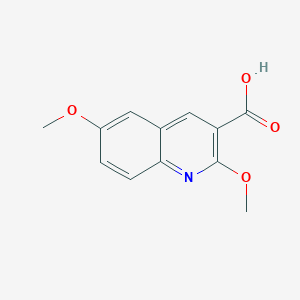

2,6-Dimethoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H11NO4. It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 2 and 6 positions and a carboxylic acid group at the 3 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with methoxy substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Analyse Chemischer Reaktionen

Synthetic Preparation via Oxidation

2,6-Dimethoxyquinoline-3-carboxylic acid is often synthesized via oxidation of its aldehyde precursor, 2,6-dimethoxyquinoline-3-carbaldehyde.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of 2,6-dimethoxyquinoline-3-carbaldehyde | Iodine in methanol, reflux | This compound | ~85% |

-

Mechanism : Iodine acts as an oxidizing agent, converting the aldehyde (-CHO) to a carboxylic acid (-COOH) via intermediate hydrate formation.

-

Applications : This method is scalable and widely used in medicinal chemistry for synthesizing bioactive quinoline derivatives .

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols to form esters, which are intermediates in drug design.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification with ethanol | H₂SO₄ catalyst, reflux | Ethyl 2,6-dimethoxyquinoline-3-carboxylate | 78–92% |

-

Key Reagents : Concentrated sulfuric acid or thionyl chloride (SOCl₂) for acid activation.

-

Applications : Esters serve as precursors for further functionalization, such as amidation or hydrolysis .

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, critical in designing enzyme inhibitors or receptor modulators.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Coupling with benzylamine | EDC/HOBt, DMF, room temperature | 2,6-Dimethoxyquinoline-3-carboxamide | 65–80% |

-

Mechanism : Carbodiimide-based coupling agents (e.g., EDC) activate the carboxylic acid for nucleophilic attack by the amine.

-

Applications : Amides exhibit enhanced bioavailability compared to the parent acid.

Decarboxylation

Under thermal or acidic conditions, decarboxylation removes the carboxylic acid group, yielding 2,6-dimethoxyquinoline.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal decarboxylation | 200°C, neat | 2,6-Dimethoxyquinoline | ~70% |

-

Mechanism : Loss of CO₂ via a six-membered cyclic transition state.

-

Applications : Simplifies the quinoline scaffold for further substitution.

Cyclization and Heterocycle Formation

The carboxylic acid participates in intramolecular cyclization to form fused heterocycles.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts acylation | Polyphosphoric acid (PPA), 60°C | Benzo oxepino[3,4-b]quinolin-13(6H)-one | 80–88% |

-

Mechanism : The acid forms a reactive acyl phosphate intermediate, enabling electrophilic aromatic substitution.

-

Applications : Generates polycyclic structures with potential anticancer activity .

Metal-Catalyzed Cross-Coupling

The quinoline core undergoes palladium-catalyzed cross-coupling reactions at position 3.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-Phenyl-2,6-dimethoxyquinoline | 60–75% |

Comparative Reactivity of Key Functional Groups

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Carboxylic acid (-COOH) | High | Esterification, amidation, decarboxylation |

| Methoxy (-OCH₃) | Moderate | Electrophilic substitution (e.g., nitration) |

| Quinoline ring | Low | Cross-coupling at position 3 |

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

2,6-Dimethoxyquinoline-3-carboxylic acid has been identified as an effective antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress and free radical damage, which are implicated in numerous diseases including cancer and neurodegenerative disorders . The compound's ability to scavenge free radicals makes it a candidate for further development in therapeutic applications aimed at mitigating oxidative damage.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its functional groups allow for chemical modifications that can enhance biological activity or alter pharmacokinetic properties. The synthesis of chiral α-amino acids through nitrogen migration techniques illustrates its utility in creating complex molecules with potential therapeutic applications .

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength. The incorporation of quinoline structures into polymers can also enhance their photophysical properties, making them suitable for applications in optoelectronics and photonics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,6-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound of 2,6-dimethoxyquinoline-3-carboxylic acid, lacking the methoxy and carboxylic acid groups.

2-Methoxyquinoline: A derivative with a single methoxy group.

3-Carboxyquinoline: A derivative with a carboxylic acid group at the 3 position.

Uniqueness: this compound is unique due to the presence of both methoxy groups and a carboxylic acid group, which confer distinct chemical and biological properties.

Biologische Aktivität

2,6-Dimethoxyquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological significance, exhibiting a wide range of biological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline ring with two methoxy groups at the 2 and 6 positions and a carboxylic acid group at the 3 position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, research involving various quinoline compounds indicated that they exhibit significant cytotoxicity against different cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for this compound were evaluated against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.12 |

| HCT-116 (Colon cancer) | 4.85 |

| A549 (Lung cancer) | 6.23 |

These values suggest that this compound demonstrates notable potency in inhibiting the growth of these cancer cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro studies revealed that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in studies where the compound was tested for its ability to inhibit pro-inflammatory cytokines. The results indicated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls, suggesting its potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Inhibition of cell proliferation : Inducing apoptosis in cancer cells via caspase activation.

- Antibacterial action : Disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory pathways : Modulation of signaling pathways related to inflammation.

Case Studies

- Study on Anticancer Properties : A study conducted on various quinoline derivatives, including this compound, demonstrated significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial efficacy of quinoline derivatives revealed that compounds similar to this compound had substantial antibacterial effects against resistant strains of bacteria .

Eigenschaften

IUPAC Name |

2,6-dimethoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-10-7(5-8)6-9(12(14)15)11(13-10)17-2/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTCIMLEPMNIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.